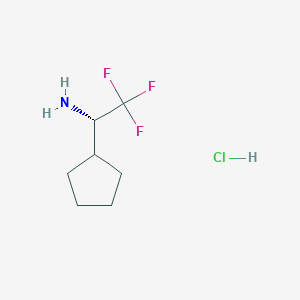
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine compound with a cyclopentyl group and a trifluoromethyl group attached to the ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and 2,2,2-trifluoroethylamine.
Nucleophilic Substitution: Cyclopentyl bromide undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral acid or base to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-enantiomer is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Protein Interaction: Studied for its interactions with proteins and other biomolecules.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry
Material Science: Utilized in the development of novel materials with unique properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of (S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The cyclopentyl group provides steric hindrance, influencing its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine: Lacks the chiral center and hydrochloride salt form.
1-Cyclopentyl-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amine group.
2,2,2-Trifluoroethylamine: Lacks the cyclopentyl group.
Uniqueness
(S)-1-Cyclopentyl-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its combination of a chiral center, trifluoromethyl group, and cyclopentyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and chiral selectivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H13ClF3N |
|---|---|
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
(1S)-1-cyclopentyl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)5-3-1-2-4-5;/h5-6H,1-4,11H2;1H/t6-;/m0./s1 |
Clave InChI |
KUXNOAUBDNRTEA-RGMNGODLSA-N |
SMILES isomérico |
C1CCC(C1)[C@@H](C(F)(F)F)N.Cl |
SMILES canónico |
C1CCC(C1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)
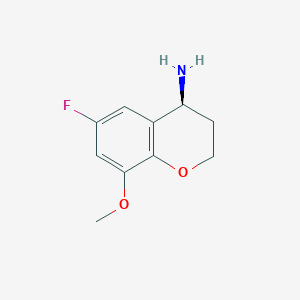
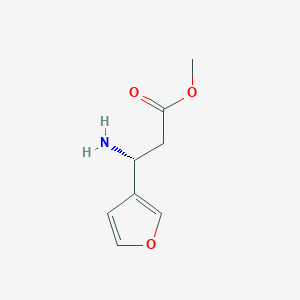

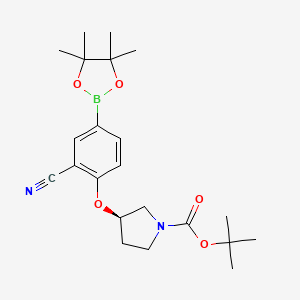
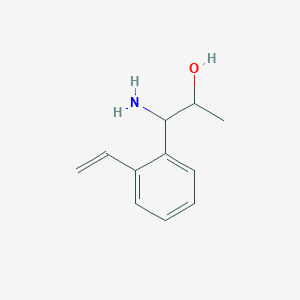
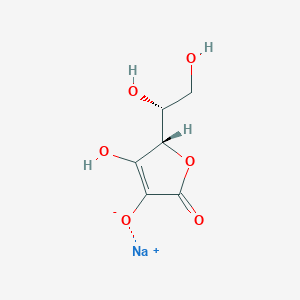
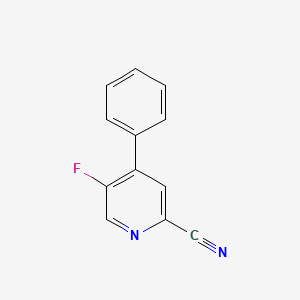
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)
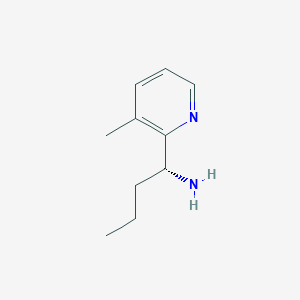
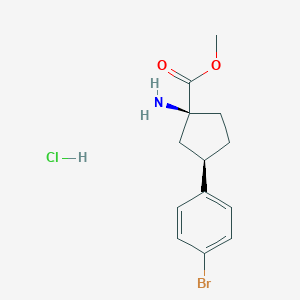
![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)
